7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 1337124-48-7) is a bicyclic indane-amine derivative with the molecular formula C9H9BrFN and a molecular weight of 230.08 g/mol. The compound features a 2,3-dihydro-1H-indene core bearing a primary amine at the 1-position, a fluorine atom at the 4-position, and a bromine atom at the 7-position.

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
Cat. No. B11879224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC9H9BrFN
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2C1N)Br)F
InChIInChI=1S/C9H9BrFN/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8H,1,4,12H2
InChIKeyFUKRLJAFYSPKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine: Chemical Identity and Procurement Baseline


7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 1337124-48-7) is a bicyclic indane-amine derivative with the molecular formula C9H9BrFN and a molecular weight of 230.08 g/mol . The compound features a 2,3-dihydro-1H-indene core bearing a primary amine at the 1-position, a fluorine atom at the 4-position, and a bromine atom at the 7-position . The calculated LogP is 2.53 and the topological polar surface area (TPSA) is 26.02 Ų, placing it in a favorable property space for CNS drug discovery as a synthetic building block . The compound is commercially available at purities ranging from 95% to 99% from multiple vendors .

Why In-Class 2,3-Dihydro-1H-inden-1-amine Analogs Cannot Replace 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine


Halogen-substituted 2,3-dihydro-1H-inden-1-amines are widely employed as versatile building blocks in medicinal chemistry, particularly for the synthesis of monoamine oxidase B (MAO-B) inhibitors [1], kinase inhibitors [2], and GPCR-targeted ligands [3]; however, the specific 7-bromo-4-fluoro substitution pattern is not interchangeable with positional isomers or mono-halogenated analogs. The presence of bromine at the 7-position enables regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 4-fluoro substituent modulates both electronic properties and metabolic stability of downstream derivatives [1]. Positional isomers such as 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine or mono-substituted analogs like 7-bromo-2,3-dihydro-1H-inden-1-amine (MW 212.09) and 4-fluoro-2,3-dihydro-1H-inden-1-amine (MW 151.18) lack the full complement of reactivity handles and physicochemical properties required for specific structure-activity relationship (SAR) programs. The quantitative evidence below demonstrates why generic substitution is not scientifically defensible.

Quantitative Differentiation Evidence for 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Mono-Halogenated Indane-1-amines

7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine (MW 230.08 g/mol, LogP 2.53) exhibits approximately 8.5% higher molecular weight than the mono-brominated analog 7-bromo-2,3-dihydro-1H-inden-1-amine (MW 212.09 g/mol) and 52% higher than the mono-fluorinated analog 4-fluoro-2,3-dihydro-1H-inden-1-amine (MW 151.18 g/mol) . The calculated LogP of 2.53 for the target compound, which includes contributions from both lipophilic bromine and electronegative fluorine, positions this scaffold in a property window distinct from either mono-halogenated derivative, where the 4-fluoro substituent partially offsets the lipophilicity increase conferred by the 7-bromo group .

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

Dual Halogen Reactivity Advantage for Regioselective Derivatization vs. Mono-Halogenated Analogs

The presence of both bromine (at the 7-position) and fluorine (at the 4-position) provides two orthogonal synthetic handles unavailable in mono-halogenated analogs. The aryl bromide enables Pd-catalyzed Suzuki-Miyaura coupling for C–C bond formation and Buchwald-Hartwig amination for C–N bond construction at the 7-position, while the 4-fluoro substituent confers enhanced metabolic stability and can be preserved through multi-step synthetic sequences . The mono-bromo comparator (7-bromo-2,3-dihydro-1H-inden-1-amine) lacks the fluorine-mediated electronic modulation, and the mono-fluoro comparator (4-fluoro-2,3-dihydro-1H-inden-1-amine) lacks the bromine handle for cross-coupling . This dual-halogen architecture enables divergent library synthesis from a single building block, reducing the number of synthetic steps required to access diverse chemical space.

Cross-Coupling Chemistry C–C Bond Formation C–N Bond Formation

Purity and Vendor Availability Comparison Across Commercial Suppliers

The target compound is available from multiple vendors at purities of 95–99%, with batch-specific QC data including NMR, HPLC, and GC . In contrast, the positional isomer 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine has a narrower vendor base and higher pricing (Fluorochem: £427/100 mg, £711/250 mg) , while the mono-bromo analog 7-bromo-2,3-dihydro-1H-inden-1-amine is offered at 95% purity by Bidepharm . The target compound is offered at 98% purity (Leyan, Product No. 1609266), with additional vendors such as Huaxuejia.cn reporting 99% purity and scale availability up to 729 kg .

Chemical Procurement Quality Control Supply Chain Reliability

Documented Utility as a Precursor in Kinase and MAO-B Inhibitor Patent Families

The 2,3-dihydro-1H-inden-1-amine scaffold is a core substructure in multiple patent families targeting protein kinases [1] and MAO-B for Parkinson's disease [2]. Although the specific target compound has not been independently characterized in published SAR tables, its precursor—7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS 881189-73-7)—has been listed as a discontinued Sigma-Aldrich product [3], indicating prior demand in research settings. The aminoindane core is recognized as a 'privileged scaffold' for GPCR and enzyme targets [4], and halogenated variants at the 4- and 7-positions map onto SAR trends where electron-withdrawing 4-fluoro substitution enhances metabolic stability and 7-bromo enables late-stage functionalization. Compounds within this class have demonstrated MAO-B IC50 values ranging from 0.11–0.48 μM (comparable to selegiline) [2].

Kinase Inhibition Monoamine Oxidase B Patent Evidence Drug Discovery

Optimal Application Scenarios for 7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine in Research and Industrial Procurement


Divergent Library Synthesis for CNS Drug Discovery SAR Programs

Medicinal chemistry teams can exploit the dual-halogen architecture (7-Br for cross-coupling, 4-F for electronic modulation) to construct diverse compound libraries from a single building block. The aryl bromide enables parallel Suzuki-Miyaura coupling with diverse boronic acids to introduce aryl/heteroaryl diversity at the 7-position, while the 4-fluoro substituent remains intact to maintain metabolic stability and probe fluorine-mediated binding interactions. This divergent strategy is supported by the scaffold's precedent in MAO-B inhibitor programs where 2,3-dihydro-1H-inden-1-amine derivatives achieved IC50 values of 0.11–0.48 μM [1].

Intermediate for Kinase Inhibitor Development per Patent US-8703771-B

The dihydroindene amide patent family (US-8703771-B) [2] explicitly describes the 2,3-dihydro-1H-inden-1-amine core as a key intermediate for protein kinase inhibitors. The 7-bromo-4-fluoro substitution pattern provides a regiochemically defined scaffold for amide coupling at the 1-amine while preserving the bromine for late-stage diversification or radiolabeling. The 4-fluoro substituent may contribute to kinase selectivity through interaction with the DFG-motif or hinge region, consistent with fluorine's established role in kinase inhibitor design.

Building Block for GPCR-Targeted Probe and Lead Generation

The indane ring system has been classified as a 'privileged scaffold' for GPCR ligands [3], and the 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine building block is well-suited for GPCR probe synthesis. The primary amine enables reductive amination or amide coupling to install diverse pharmacophores, while the bromine and fluorine substituents provide handles for further optimization. The compound's calculated physicochemical profile (MW 230, LogP 2.53, TPSA 26.02 ) positions it favorably for CNS-penetrant GPCR ligand design.

Scalable Procurement for Process Chemistry Development

With vendor-reported availability at scales up to 729 kg and purities up to 99% , this compound is suitable for process chemistry development and pilot-scale synthesis. The 98% purity standard from Leyan (Product No. 1609266) ensures consistent quality for multi-step synthesis, and the compound's room-temperature storage condition simplifies handling logistics compared to temperature-sensitive intermediates.

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